![molecular formula C10H16ClNO2S B3013798 Ethyl 3-[(2-thienylmethyl)amino]propanoate CAS No. 131436-68-5](/img/structure/B3013798.png)
Ethyl 3-[(2-thienylmethyl)amino]propanoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with specific reagents and conditions tailored to achieve the desired molecular architecture. For instance, the synthesis of [[(thienylcarbonyl)amino]phenoxy]propanolamines, which share a similar thienyl group to Ethyl 3-[(2-thienylmethyl)amino]propanoate, was described, highlighting the importance of ortho substitution on the phenoxy ring for achieving both beta-adrenergic blocking and diuretic activity . Another related synthesis is that of ethyl 3-(3-aminophenyl)propanoate, which was achieved through a tandem Knoevenagel condensation/alkylidene reduction followed by stannous chloride reduction and esterification . These methods provide a foundation for understanding the synthesis of Ethyl 3-[(2-thienylmethyl)amino]propanoate.
Molecular Structure Analysis
The molecular structure of compounds similar to Ethyl 3-[(2-thienylmethyl)amino]propanoate has been determined using techniques such as X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice . Additionally, spectroscopic techniques like FT-IR, FT-Raman, and NMR are used to analyze the molecular structure and confirm the identity of synthesized compounds . These studies are crucial for understanding the three-dimensional conformation and electronic structure of Ethyl 3-[(2-thienylmethyl)amino]propanoate.
Chemical Reactions Analysis
The chemical reactivity of compounds containing the ethyl propanoate moiety can be explored through various reactions. For example, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives led to the formation of various substituted compounds, demonstrating the versatility of the ethyl propanoate group in chemical transformations . These reactions provide insight into the potential chemical behavior of Ethyl 3-[(2-thienylmethyl)amino]propanoate.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are influenced by their molecular structure. For instance, the crystal structure analysis provides information on the density and space group of the compound, which can be related to its physical properties . The chemical properties can be inferred from bioassay data, which indicate biological activities such as fungicidal and plant growth regulation activities . Additionally, computational methods like DFT are used to predict the reactivity and stability of the compounds, which are important for understanding the properties of Ethyl 3-[(2-thienylmethyl)amino]propanoate .
Scientific Research Applications
Polymorphism Characterization
Ethyl 3-[(2-thienylmethyl)amino]propanoate and similar compounds have been studied for their polymorphic forms using various spectroscopic and diffractometric techniques. One study characterized two polymorphic forms of an investigational pharmaceutical compound closely related to Ethyl 3-[(2-thienylmethyl)amino]propanoate, employing techniques such as powder X-ray diffraction (PXRD), solid-state nuclear magnetic resonance (SSNMR), and molecular spectroscopy methods (Vogt et al., 2013).
Crystal Packing and Interactions
Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a compound similar to Ethyl 3-[(2-thienylmethyl)amino]propanoate, utilizes rare N⋯π interactions in its crystal packing, as demonstrated through the study of its structure and interactions (Zhang, Wu, & Zhang, 2011).
Application in Bioreduction
Ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate, a derivative of Ethyl 3-[(2-thienylmethyl)amino]propanoate, serves as a key chiral intermediate for antidepressant drugs. Research has shown its production through stereoselective bioreduction, demonstrating the potential for producing enantiopure products (Ren, Liu, Pei, & Wu, 2019).
Synthesis of Enantiomers and Derivatives
The synthesis and separation of enantiomers from racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate, another related compound, has been explored, highlighting its significance in pharmaceutical research (Solymár, Kanerva, & Fülöp, 2004).
Asymmetric Biocatalysis
The use of Methylobacterium in asymmetric biocatalysis involving ethyl 3-amino-3-phenylpropanoate, a compound related to Ethyl 3-[(2-thienylmethyl)amino]propanoate, has been investigated. This research contributes to the efficient production of chiral pharmaceutical intermediates (Li, Wang, Huang, Zou, & Zheng, 2013).
Ketoreductase Enhancements
Ketoreductase, an enzyme used for the bioreduction of Ethyl 3-[(2-thienylmethyl)amino]propanoate derivatives, has been enhanced for improved stability and performance, demonstrating the importance of enzyme engineering in pharmaceutical synthesis (Liu, Li, Guo, Cui, Lin, & Wu, 2021).
Safety And Hazards
properties
IUPAC Name |
ethyl 3-(thiophen-2-ylmethylamino)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-2-13-10(12)5-6-11-8-9-4-3-7-14-9/h3-4,7,11H,2,5-6,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUKMQHTMQHBPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCC1=CC=CS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601269932 | |
Record name | N-(2-Thienylmethyl)-β-alanine ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601269932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(2-thienylmethyl)amino]propanoate | |
CAS RN |
131436-68-5 | |
Record name | N-(2-Thienylmethyl)-β-alanine ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131436-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Thienylmethyl)-β-alanine ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601269932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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